molecular formula C22H24N2O3S B2909759 1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone CAS No. 941925-03-7

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

Cat. No. B2909759
CAS RN: 941925-03-7
M. Wt: 396.51
InChI Key: NDZOMCMCLYCYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a chemical compound that has been increasingly used in scientific research due to its potential applications in various fields, including medicine and biology. This compound is also known as ASE and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of ASE involves the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt/mTOR pathway, and the Wnt/β-catenin pathway. ASE has been shown to inhibit the phosphorylation of IκBα and p65 subunit of NF-κB, leading to the suppression of pro-inflammatory cytokine production. Moreover, ASE has been reported to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, ASE has been shown to inhibit the Wnt/β-catenin signaling pathway by reducing the expression of β-catenin and cyclin D1.
Biochemical and Physiological Effects:
ASE has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been reported to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways. Moreover, ASE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB signaling pathway. In addition, ASE has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid-β and α-synuclein proteins, respectively.

Advantages and Limitations for Lab Experiments

ASE has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, ASE has been shown to have low toxicity and high selectivity for its target proteins. However, ASE has some limitations for lab experiments, including its high cost and limited availability. Moreover, ASE may have some off-target effects, and its mechanism of action may vary depending on the experimental conditions.

Future Directions

There are several future directions for further research on ASE, including the optimization of its synthesis method, the identification of its target proteins and pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies. Moreover, ASE may have potential applications in other fields, such as agriculture and environmental science, and further research is needed to explore these applications. Additionally, the development of novel ASE derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of ASE involves the reaction of 3-(phenylsulfonyl)-1H-indole with azepan-1-amine in the presence of triethylamine and 1,4-dioxane. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. This synthesis method has been reported in various research articles, and the purity and yield of the product have been optimized for different experimental conditions.

Scientific Research Applications

ASE has been used in scientific research for various applications, including cancer treatment, inflammation, and neurological disorders. It has been reported to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9 pathways. Moreover, ASE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and modulating the NF-κB signaling pathway. In addition, ASE has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid-β and α-synuclein proteins, respectively.

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(benzenesulfonyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-22(23-14-8-1-2-9-15-23)17-24-16-21(19-12-6-7-13-20(19)24)28(26,27)18-10-4-3-5-11-18/h3-7,10-13,16H,1-2,8-9,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOMCMCLYCYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.